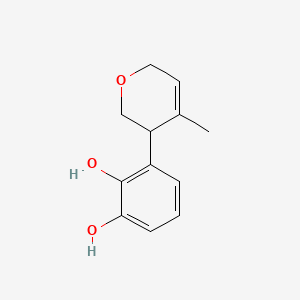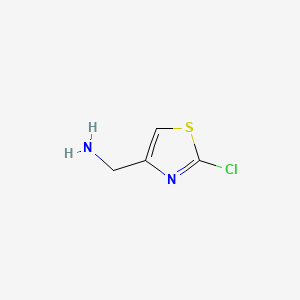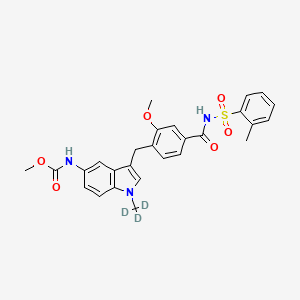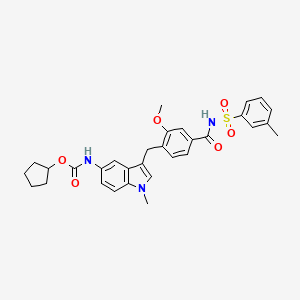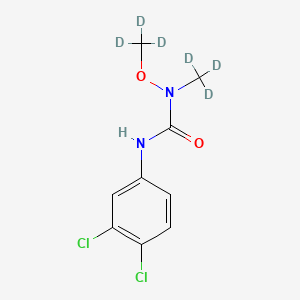
Étodroxizine-d8
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Etodroxizine-d8 is a deuterated form of Etodroxizine, a first-generation antihistamine belonging to the diphenylmethylpiperazine group. It is primarily used in scientific research, particularly in the field of proteomics. The deuterated form, Etodroxizine-d8, is often utilized in studies requiring stable isotopes .
Applications De Recherche Scientifique
Etodroxizine-d8 is widely used in scientific research, particularly in the following fields:
Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Biology: Employed in studies involving protein-ligand interactions and enzyme kinetics.
Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of Etodroxizine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Etodroxizine-d8 involves the incorporation of deuterium atoms into the Etodroxizine molecule. This can be achieved through various methods, including catalytic exchange reactions where hydrogen atoms are replaced with deuterium. The reaction conditions typically involve the use of deuterated solvents and catalysts under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of Etodroxizine-d8 follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to ensure the efficient incorporation of deuterium atoms. Quality control measures are implemented to ensure the purity and consistency of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Etodroxizine-d8 undergoes several types of chemical reactions, including:
Oxidation: In the presence of oxidizing agents, Etodroxizine-d8 can be converted into its corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert Etodroxizine-d8 into its reduced forms, often involving the use of reducing agents like lithium aluminum hydride.
Substitution: Substitution reactions, particularly nucleophilic substitution, can occur at the piperazine ring or the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Nucleophilic reagents like sodium methoxide or potassium tert-butoxide are commonly employed.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Reduced forms of Etodroxizine-d8.
Substitution: Various substituted derivatives depending on the nucleophile used.
Mécanisme D'action
Etodroxizine-d8 exerts its effects by binding to histamine H1 receptors, thereby blocking the action of histamine. This leads to a reduction in allergic symptoms such as itching, swelling, and redness. The molecular targets include the histamine H1 receptors located on various cells, including those in the respiratory tract, skin, and gastrointestinal tract. The pathways involved include the inhibition of histamine-induced signaling cascades, which ultimately reduces the inflammatory response .
Comparaison Avec Des Composés Similaires
Similar Compounds
Hydroxyzine: Another first-generation antihistamine with similar sedative properties.
Pipoxizine: A compound with similar chemical structure and antihistamine effects.
Chlorcyclizine: Shares the diphenylmethylpiperazine core structure and is used as an antihistamine.
Uniqueness
Etodroxizine-d8 is unique due to its deuterated form, which provides enhanced stability and allows for more precise analytical measurements in research applications. The presence of deuterium atoms reduces the rate of metabolic degradation, making it a valuable tool in pharmacokinetic studies .
Propriétés
Numéro CAS |
1794941-58-4 |
|---|---|
Formule moléculaire |
C23H31ClN2O3 |
Poids moléculaire |
427.011 |
Nom IUPAC |
2-[2-[2-[4-[(4-chlorophenyl)-phenylmethyl]-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C23H31ClN2O3/c24-22-8-6-21(7-9-22)23(20-4-2-1-3-5-20)26-12-10-25(11-13-26)14-16-28-18-19-29-17-15-27/h1-9,23,27H,10-19H2/i10D2,11D2,12D2,13D2 |
Clé InChI |
VUFOCTSXHUWGPW-BGKXKQMNSA-N |
SMILES |
C1CN(CCN1CCOCCOCCO)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl |
Synonymes |
2-[2-[2-[4-[(4-Chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]ethoxy]ethanol-d8; 1-(p-Chlorobenzhydryl)-4-[2-[2-(2-hydroxyethoxy)ethoxy]ethyl]piperazine-d8; 2-[2-[2-[4-(p-Chloro-α-phenylbenzyl)-1-piperazinyl]ethoxy]ethoxy]ethanol-d8; Etodroxyzine-d8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Imidazo[1,2-b]pyridazine-3-carbaldehyde](/img/structure/B588694.png)
![strontium;1-methoxy-2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethane;(E)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate](/img/structure/B588697.png)
